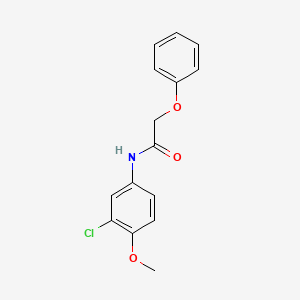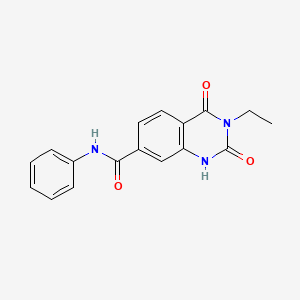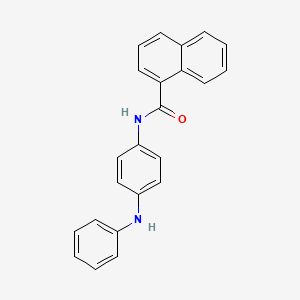![molecular formula C20H24FN3O2 B5886288 N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)
N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as FMPA, is a novel compound that has gained significant attention in the field of scientific research. FMPA is a piperazine-based compound that has shown promising results in various preclinical studies.
作用機序
The exact mechanism of action of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various neurotransmitters in the brain. This compound has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to the antipsychotic and antidepressant properties of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to reduce the levels of inflammatory cytokines in the brain, which are thought to contribute to the development of various neurological disorders.
実験室実験の利点と制限
One of the significant advantages of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is its potency and selectivity. This compound has been found to exhibit potent antipsychotic and antidepressant properties at relatively low doses. Additionally, this compound has been found to be selective for the dopamine D2 and serotonin 5-HT2A receptors, which are targets for many psychiatric drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in various preclinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for this compound research include:
1. Investigating the potential of this compound as a treatment for schizophrenia and other psychotic disorders.
2. Exploring the use of this compound as an antidepressant and anxiolytic agent.
3. Investigating the potential of this compound as a cognitive enhancer.
4. Studying the long-term effects of this compound on brain function and behavior.
5. Developing new formulations of this compound to improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. It exhibits potent antipsychotic and antidepressant properties and has been found to improve cognitive function and memory in animals. This compound modulates the activity of various neurotransmitters in the brain, including dopamine and serotonin, and increases the expression of BDNF. Although this compound has some limitations, its potency and selectivity make it an attractive candidate for further research. Future studies will help to determine the full therapeutic potential of this compound and its mechanism of action.
合成法
The synthesis of N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide involves the reaction of 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid with 4-fluorobenzyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yield.
科学的研究の応用
N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has shown promising results in various preclinical studies. It has been found to exhibit potent antipsychotic and antidepressant properties in animal models. This compound has also been shown to improve cognitive function and memory in rodents. Additionally, this compound has been found to have anxiolytic effects and can reduce anxiety-like behavior in animals.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWVOFPKVWSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)

![6-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5886246.png)


![1-[4-(5-tert-butyl-1H-1,2,3-triazol-1-yl)phenyl]-4,4-dimethyl-1-penten-3-one](/img/structure/B5886264.png)




